4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one
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Overview
Description
4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one is a complex organic compound featuring an imidazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methoxyethylsulfonyl groups. The final step involves the formation of the piperazine ring and its attachment to the imidazole moiety. Common reagents used in these reactions include benzyl bromide, methoxyethylsulfonyl chloride, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethylsulfonyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-methoxyethyl)piperazine are structurally related
Uniqueness
4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-26-9-10-27(24,25)18-20-11-16(13-21-8-7-19-17(23)14-21)22(18)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-14H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOKSWTXICNPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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